N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a 1,3-benzodioxole moiety linked to a 2-oxoimidazolidine ring via a 2-hydroxypropyl carboxamide chain. The 1,3-benzodioxole group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-14(20,7-16-13(19)17-5-4-15-12(17)18)9-2-3-10-11(6-9)22-8-21-10/h2-3,6,20H,4-5,7-8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQMOIFEWBBGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
For instance, some 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines . They were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Moreover, other benzo[d][1,3]dioxol-5-yl derivatives have been used for the detection of heavy metal ions like lead (Pb2+) via an electrochemical approach .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Hydroxypropyl group : Contributes to solubility and interaction with biological targets.
- Imidazolidine ring : Associated with various pharmacological properties.
Molecular Formula : C₁₄H₁₅N₃O₄
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : Interaction with cellular receptors could lead to alterations in signal transduction pathways.
- Oxidative Stress Induction : There is evidence suggesting that this compound may induce oxidative stress in certain cell lines, which can lead to apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Case Study : A study on related benzodioxole derivatives showed IC50 values ranging from 0.09 to 157.4 µM against various breast cancer cell lines (MCF-7, CAMA-1) . This suggests a potential for similar activity in our compound.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
Table 1: Summary of Biological Activities
Pharmacological Potential
The pharmacological implications of this compound are promising:
- Therapeutic Applications : Its potential use as an anticancer agent warrants further investigation through clinical trials.
- Mechanistic Studies : Understanding the specific pathways affected by this compound could lead to the development of targeted therapies for cancer and other diseases.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide exhibit significant antitumor activity. For example, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 |
| This compound | TBD | TBD |
These values suggest that the compound may have potent activity against tumor growth while being less toxic to normal cells .
Anti-inflammatory Effects
The inhibition of COX enzymes not only contributes to antitumor activity but also suggests potential applications in treating inflammatory conditions. The compound's structural features may allow it to interact effectively with COX enzymes, leading to reduced inflammation and pain relief.
Neuroprotective Effects
Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests that this compound may also possess neuroprotective properties worth exploring .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : In vitro studies have shown that derivatives can significantly inhibit the growth of various cancer cell lines, including breast and lung cancers. Further research is needed to elucidate the full mechanisms and potential clinical applications.
- Neuroprotective Studies : Research on related compounds indicates potential benefits in treating neurodegenerative disorders through modulation of neurotransmitter systems and inhibition of cholinesterase activity.
- Insect Growth Regulation : Some derivatives have shown effectiveness in inhibiting chitinases in insects, suggesting applications as insect growth regulators (IGRs), which could be beneficial in agricultural settings .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The 2-oxoimidazolidine ring in the target compound distinguishes it from analogs with benzimidazole (e.g., ) or thiazole (e.g., ) cores. Key differences include:
Table 1: Heterocycle Comparison
Substituent Analysis
The 2-hydroxypropyl linker in the target compound introduces a chiral center and hydroxyl group, which may improve aqueous solubility compared to analogs with halogenated or lipophilic substituents (e.g., bromo, nitro in ).
Table 2: Substituent Effects
Pharmacological Implications
The 2-oxoimidazolidine core may mimic substrate transition states, enhancing binding to active sites. Conversely, the hydroxypropyl group could reduce membrane permeability compared to lipophilic analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction efficiency be optimized?
- Methodology :
-
Step 1 : Utilize aza-Michael addition or carboxamide coupling strategies, as demonstrated in analogous benzimidazole derivatives (e.g., describes aza-Michael reactions for related carboxamides).
-
Step 2 : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trial-and-error approaches by identifying critical variables .
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Step 3 : Monitor reaction progress via HPLC or LC-MS to ensure intermediate stability, especially for hydroxypropyl and benzodioxol moieties prone to oxidation .
- Key Parameters for Optimization :
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 50–100°C | Nonlinear |
| Solvent (Polarity) | DMF vs. THF | THF preferred |
| Catalyst | Pd(OAc)₂ vs. none | 20% yield boost |
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies using ICH Q1A guidelines :
- pH Stability : Prepare buffers (pH 1–13) and analyze degradation via UV-Vis or NMR over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Cross-reference with benzodioxol-containing analogs ( ), which show sensitivity to alkaline conditions due to ester hydrolysis .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE Requirements : Use nitrile gloves, fume hoods, and closed systems to prevent inhalation/exposure (based on benzimidazole derivative protocols in ).
- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous washes to prevent hydrolysis .
- Waste Disposal : Segregate as halogenated waste due to benzodioxol and imidazolidine groups .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets like the urokinase receptor (uPAR)?
- Methodology :
- Step 1 : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using uPAR crystal structures (PDB: 1YWR). Prioritize benzodioxol and carboxamide groups for binding pocket interactions .
- Step 2 : Validate predictions with MD simulations (GROMACS) to assess ligand-receptor stability over 100 ns trajectories.
- Step 3 : Compare results with experimental SPR or ITC data to resolve discrepancies (e.g., notes false positives in virtual screening for benzodioxol derivatives) .
Q. What strategies resolve contradictory data in biological activity assays (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Root-Cause Analysis :
- Variable 1 : Cell line heterogeneity (e.g., HEK293 vs. HeLa). Use standardized cell models ( recommends cross-lab validation).
- Variable 2 : Solvent interference (DMSO >0.1% can alter membrane permeability). Validate with solvent-free formulations .
- Statistical Reconciliation : Apply meta-analysis tools (RevMan, Cochrane) to aggregate datasets and identify outliers .
Q. How can researchers leverage machine learning (ML) to optimize the compound’s pharmacokinetic profile?
- Methodology :
- Data Collection : Compile ADME datasets from public repositories (ChEMBL, PubChem) for benzodioxol and imidazolidine analogs.
- Model Training : Use Random Forest or Gradient Boosting models (scikit-learn) to predict logP, CYP450 inhibition, and bioavailability.
- Validation : Compare ML predictions with in vitro hepatic microsome assays ( highlights ML’s role in reducing experimental redundancy) .
Experimental Design and Data Analysis
Q. What statistical frameworks are optimal for analyzing dose-response relationships in preclinical studies?
- Methodology :
- Four-Parameter Logistic (4PL) Model : Fit dose-response curves using nonlinear regression (GraphPad Prism). Address asymmetry with Hill slope adjustments.
- Bootstrap Resampling : Estimate 95% confidence intervals for EC₅₀ values to account for biological variability .
- Case Study : reports EC₅₀ = 1.2 µM (±0.3) for a benzodioxol derivative, validated via bootstrap .
Q. How do researchers design experiments to assess synergistic effects with co-administered therapeutics?
- Methodology :
- Combination Index (CI) Method : Use CompuSyn software to calculate CI values (CI <1 = synergy). Test fixed-ratio dilutions (e.g., 1:1 to 4:1 molar ratios) .
- Mechanistic Insight : Pair with transcriptomics (RNA-seq) to identify pathways altered by synergy ( ’s feedback-loop approach integrates multi-omics data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
